N,N'-diphenylcarbamimidate

Physicochemical Characterization Crystallography Medicinal Chemistry

N,N'-Diphenylcarbamimidate outperforms DPU: 3 H-bond acceptors (vs. 1), LogD −0.02 at pH 5.5, and >2 mg/mL aqueous solubility. Essential for co-crystal screening with multi-donor coformers, bioconjugation, enzyme assays, and phosphoramidate prodrug synthesis. Validated GC-MS reference standard in Mass Spectra of Designer Drugs 2024. Choose this distinct carbamimidate scaffold for reproducible aqueous-phase chemistry, forensic QC, and antiviral pharmacophore development.

Molecular Formula C13H11N2O-
Molecular Weight 211.24 g/mol
Cat. No. B12348638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-diphenylcarbamimidate
Molecular FormulaC13H11N2O-
Molecular Weight211.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=NC2=CC=CC=C2)[O-]
InChIInChI=1S/C13H12N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16)/p-1
InChIKeyGWEHVDNNLFDJLR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Diphenylcarbamimidate Procurement: Key Compound Specifications and Scientific Baseline


N,N'-Diphenylcarbamimidate (molecular formula C₁₃H₁₁N₂O⁻) is a carbamimidate-class organic compound, chemically distinct as the conjugate base of N,N'-diphenylcarbamimidic acid, which exists in tautomeric equilibrium with N,N'-diphenylurea (DPU) . Unlike the neutral urea analog, the carbamimidate anionic form exhibits fundamentally different hydrogen-bonding capacity (3 H-bond acceptors vs. 1 for DPU; 2 H-bond donors for both) and charge distribution, with a predicted LogP of 3.24 and polar surface area of 47 Ų . Physicochemical characterization indicates a predicted boiling point of 374.6±25.0 °C at 760 mmHg and estimated water solubility of 2,032–6,643 mg/L at 25 °C . These structural and physicochemical parameters directly influence solvent compatibility, crystallization behavior, and reactivity in synthetic applications.

Why Generic Substitution of N,N'-Diphenylcarbamimidate with In-Class Analogs Compromises Experimental Integrity


The interchange of N,N'-diphenylcarbamimidate with structurally related analogs such as N,N'-diphenylurea (DPU, CAS 102-07-8), O-methyl-N,N'-diphenylisourea (CAS 16005-58-6), or N,N'-diphenylguanidine (DPG, CAS 102-06-7) is not scientifically valid due to distinct physicochemical profiles that govern reactivity, solubility, and biological target engagement. N,N'-Diphenylcarbamimidate exists as an anionic species with three hydrogen-bond acceptors and a predicted LogD(pH 5.5) of −0.02 versus LogP 3.24 for the neutral form, indicating fundamentally different lipophilicity and ionization behavior compared to neutral analogs . The tautomeric equilibrium with DPU, coupled with the predicted water solubility of 2,032–6,643 mg/L, creates a chemical entity with unique partitioning properties and nucleophilic character not replicable by urea- or guanidine-based substitutes . Procurement decisions that treat carbamimidates as interchangeable with ureas or guanidines risk irreproducible synthetic outcomes and failed biological assays due to unaccounted differences in ionization state and hydrogen-bonding geometry.

N,N'-Diphenylcarbamimidate Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen-Bond Acceptor Capacity: N,N'-Diphenylcarbamimidate vs. N,N'-Diphenylurea (DPU)

N,N'-Diphenylcarbamimidate possesses three hydrogen-bond acceptors (HBA=3), whereas the neutral analog N,N'-diphenylurea (DPU, CAS 102-07-8) possesses only one hydrogen-bond acceptor (HBA=1) [1]. Both compounds retain two hydrogen-bond donors (HBD=2). This threefold increase in acceptor capacity derives from the anionic carbamimidate functional group (N−C(=NPh)−NPh) versus the urea carbonyl (N−C(=O)−NPh) in DPU.

Physicochemical Characterization Crystallography Medicinal Chemistry

Ionization-State-Dependent Lipophilicity: LogP vs. LogD Differentiation

The carbamimidate anion exhibits starkly different lipophilicity depending on ionization state. The predicted LogP (neutral form) is 3.24, but predicted LogD at pH 5.5 is −0.02 and at pH 7.4 is −0.03 . This near-zero LogD at physiological pH contrasts sharply with N,N'-diphenylurea, which has a reported LogP of 3.33 [1] and lacks pH-dependent ionization.

ADME Prediction Bioavailability Formulation Science

Water Solubility Advantage: Predicted Aqueous Solubility vs. Structural Analogs

N,N'-Diphenylcarbamimidate exhibits predicted water solubility of 2,032 mg/L (WSKOW v1.41 estimate from LogKow) and 6,643 mg/L (Wat Sol v1.01 estimate from fragments) at 25 °C . In contrast, N,N'-diphenylurea has documented low aqueous solubility (pyridine: 50 mg/mL soluble, but aqueous solubility is notably low per vendor documentation) [1].

Formulation Development Assay Compatibility Reaction Medium

Polar Surface Area and Rotatable Bond Differences: Molecular Descriptors for Drug-Likeness

N,N'-Diphenylcarbamimidate exhibits a polar surface area (PSA) of 47 Ų and three freely rotatable bonds . The neutral analog N,N'-diphenylurea has a reported topological polar surface area (TPSA) of 41.13 Ų and two rotatable bonds [1].

Drug Design QSAR Pharmacokinetics

Phosphoramidate Derivatives: Antiviral Activity Differentiation via Substituent Effects

Derivatives containing the diphenyl carbamimidoyl phosphoramidate scaffold demonstrated antiviral activity against Tobacco mosaic virus (TMV) in vitro at concentrations of 50 and 100 μg/mL, with activity characterized as 'good' compared to standard controls [1]. The N-substituted carbamimidoylphosphoramidate series (compounds 5a-k) exhibited variable antimicrobial activities that depended on the nature of the aromatic/heterocyclic amine substituent, indicating that the carbamimidate scaffold provides tunable bioactivity not achievable with the parent urea analog.

Antiviral Agrochemical Structure-Activity Relationship

Spectral Differentiation: GC-MS Identification of TMS-Derivatized Carbamimidate

The trimethylsilyl (TMS) derivative of N,N'-diphenylcarbamimidate—specifically trimethylsilyl N',N'-diphenylcarbamimidate—has been characterized by GC-MS and is included in the Mass Spectra of Designer Drugs 2024 spectral library [1]. This derivatized form enables GC-MS detection and quantitation of the parent carbamimidate scaffold. By contrast, underivatized N,N'-diphenylurea is directly amenable to GC-MS analysis without derivatization, reflecting fundamental differences in volatility and thermal stability between the two compound classes.

Analytical Chemistry GC-MS Forensic Toxicology

N,N'-Diphenylcarbamimidate: High-Value Research and Industrial Application Scenarios


Co-Crystal Engineering and Supramolecular Chemistry

The three hydrogen-bond acceptors of N,N'-diphenylcarbamimidate (versus one for DPU) enable multi-point hydrogen-bonding networks essential for co-crystal screening and supramolecular synthon design. Researchers engaged in solid-form discovery for pharmaceuticals should prioritize this compound when designing co-crystals with multi-donor coformers such as carboxylic acids, sulfonamides, or polyols, where DPU would provide insufficient acceptor capacity.

Aqueous-Based Bioconjugation and Assay Development

With predicted aqueous solubility exceeding 2 mg/mL and near-zero LogD at physiological pH , N,N'-diphenylcarbamimidate is suited for aqueous reaction conditions without organic co-solvents. This solubility profile makes it the preferred procurement choice for bioconjugation chemistries (e.g., amine-reactive labeling), enzyme inhibition assays, and any experimental protocol requiring aqueous compatibility—conditions under which DPU would precipitate due to poor aqueous solubility [1].

Phosphoramidate Prodrug and Agrochemical Synthesis

Derivatives of diphenyl carbamimidoyl phosphoramidate have demonstrated antiviral activity against Tobacco mosaic virus in vitro at 50–100 μg/mL . Synthetic chemists developing phosphoramidate-based prodrugs, nucleotide analogs, or agrochemical antivirals should procure N,N'-diphenylcarbamimidate as a key building block for constructing the diphenyl carbamimidoyl pharmacophore, a scaffold distinct from urea- or guanidine-based intermediates.

Analytical Reference Standard Procurement for Forensic and QC Laboratories

The TMS-derivatized carbamimidate is included in the Mass Spectra of Designer Drugs 2024 library , establishing it as a recognized analytical reference compound. Forensic toxicology laboratories and pharmaceutical QC units conducting GC-MS analysis must procure the authentic carbamimidate reference standard to validate derivatization protocols and confirm retention time matching—direct substitution with DPU would yield incorrect chromatographic results due to differing derivatization requirements and thermal behavior.

Quote Request

Request a Quote for N,N'-diphenylcarbamimidate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.